1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride is a chemical compound with the molecular formula C5H12N2 and a molar mass of 100.16 g/mol . This compound is known for its unique cyclopropane ring structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride typically involves the reaction of cyclopropanecarboxaldehyde with methylamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine. The final product is then converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in a batch reactor, followed by purification steps such as crystallization or recrystallization to obtain the dihydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, alkoxides, or thiolates can be used under appropriate conditions.
Major Products Formed:
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Simpler amines or reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Mechanism of Action
The mechanism of action of 1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Cyclopropanemethanamine: A structurally similar compound with a cyclopropane ring and an amino group.
N-methylcyclopropanamine: Another related compound with a methyl group attached to the nitrogen atom.
Uniqueness: 1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
CAS No. |
2694745-03-2 |
---|---|
Molecular Formula |
C5H14Cl2N2 |
Molecular Weight |
173.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.